molecular formula C10H7N3O B009507 Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 102064-36-8

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No. B009507
M. Wt: 185.18 g/mol
InChI Key: QHZLMPDWYWUECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (PPPA) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. PPPA is a fused bicyclic system that contains a pyridine ring, a pyrrole ring, and a pyrazine ring. The compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism Of Action

The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tissue remodeling.

Advantages And Limitations For Lab Experiments

One of the major advantages of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. The compound has been found to exhibit high potency and selectivity against cancer cells and pro-inflammatory cytokines. However, one of the limitations of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one. One of the areas of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the elucidation of the mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, which can provide insight into its potential applications in various diseases. In addition, the development of new derivatives of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one with improved solubility and selectivity can lead to the discovery of new drugs with enhanced therapeutic potential.

Scientific Research Applications

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to possess anti-microbial activity against various bacterial strains.

properties

IUPAC Name

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMPDWYWUECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541230
Record name Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

CAS RN

102064-36-8
Record name Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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